molecular formula C13H17Cl2NO B1429377 6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride CAS No. 909035-22-9

6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride

Cat. No. B1429377
M. Wt: 274.18 g/mol
InChI Key: SNCSIJMBJBJOMN-UHFFFAOYSA-N
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Description

6-Chlorospiro[chroman-2,4’-piperidine] hydrochloride, also known as NPC-06, is a novel compound. It has a linear formula of C13H15O1N1Cl2 .


Molecular Structure Analysis

The molecular structure of 6-Chlorospiro[chroman-2,4’-piperidine] hydrochloride can be represented by the SMILES string ClC1=CC=C2OC3(CCNCC3)CCC2=C1.Cl . The InChI key for this compound is SNCSIJMBJBJOMN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chlorospiro[chroman-2,4’-piperidine] hydrochloride is 274.19 . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Characterization for Drug Intermediates : A study demonstrated the synthesis of related compounds, such as 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides. These compounds were characterized and evaluated for antimicrobial properties, suggesting their potential as intermediates in drug synthesis (Priya, Basappa, Swamy, & Rangappa, 2005).

  • Chemical Transformation for Pharmaceutical Applications : Another study highlighted the chemical transformation of 4-oxospiro[benzopyran-2,4′-piperidine] agents into α1a-receptor subtype adrenergic antagonists, demonstrating the versatility of this compound in creating new classes of pharmaceuticals (Nerenberg, Erb, Bergman, O'Malley, Chang, Scott, Broten, & Bock, 1999).

  • Potential in Histone Deacetylase (HDAC) Inhibition : Research identified new spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives as HDAC inhibitors, with implications for cancer treatment. One of these compounds demonstrated good oral bioavailability and tumor growth inhibition in a murine xenograft model (Varasi, Thaler, Abate, Bigogno, Boggio, Carenzi, Cataudella, Dal Zuffo, Fulco, Rozio, Mai, Dondio, Minucci, & Mercurio, 2011).

  • Anticancer Agent Synthesis : A study focused on designing, synthesizing, and evaluating novel spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. These compounds showed potential in inhibiting the proliferation of human breast cancer and murine melanoma cell lines (Chitti, Pulya, Nandikolla, Patel, Kumar, Murugesan, Ghosh, & Sekhar, 2021).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .

properties

IUPAC Name

6-chlorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCSIJMBJBJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride

Synthesis routes and methods

Procedure details

A solution of 1′-benzyl-6-chloro-3,4-dihydrospiro[chromene-2,4′-piperidine] (1.63 g, 5.0 mmol) and 1-chloroethyl chloroformate (1.07 g, 7.5 mmol) in toluene (5 ml) was heated with reflux overnight. The solvent was removed i. vacuo, the oily residue dissolved in methanol (10 ml) and heated with reflux overnight. The solvent was removed in vacuo, and the residue treated with diethyl ether (50 ml). The white precipitate was collected by filtration, washed with diethyl ether and dried to afford the subtitle compound as white powder (0.58 g, 49%).
Name
1′-benzyl-6-chloro-3,4-dihydrospiro[chromene-2,4′-piperidine]
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride
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6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride
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6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride
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6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride
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6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride
Reactant of Route 6
6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride

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